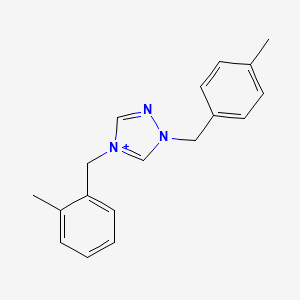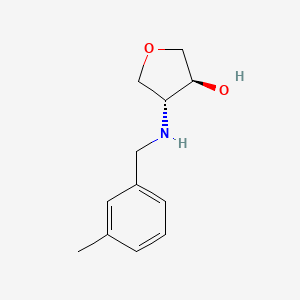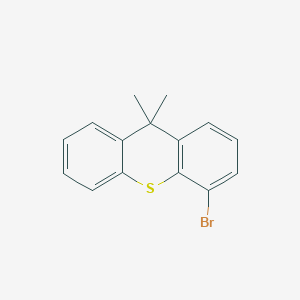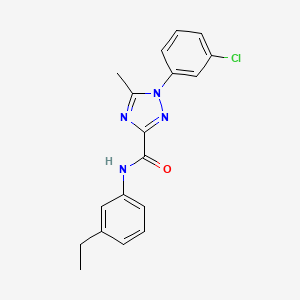![molecular formula C12H14ClN B13366463 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a 7-azabicyclo[221]heptane framework with a 4-chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane typically involves a series of organic reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic compound to form the bicyclic structure. Subsequent functionalization steps introduce the 4-chlorophenyl group and the nitrogen atom into the bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure allows for a unique spatial arrangement, which can enhance binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds like norbornane and its derivatives share a similar bicyclic framework.
Diazabicyclo[2.2.1]heptane: Compounds with two nitrogen atoms in the bicyclic structure, such as 2,5-diazabicyclo[2.2.1]heptane
Uniqueness
2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, binding affinity, and overall stability .
Propriétés
Formule moléculaire |
C12H14ClN |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H14ClN/c13-9-3-1-8(2-4-9)11-7-10-5-6-12(11)14-10/h1-4,10-12,14H,5-7H2 |
Clé InChI |
ONGUNCXEJINACZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1N2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![3-(1-Methyl-4-piperidinyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366396.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B13366401.png)







![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)

![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
